(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromophenyl group and a trimethoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole compounds are often synthesized from glyoxal and ammonia . Other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized for their antimicrobial and antiproliferative properties .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antioxidant Activities of Chromone Compounds
Chromone derivatives, closely related in structure to the compound of interest, have been evaluated for their antioxidant activities. These compounds exhibit strong scavenging effects towards free radicals, suggesting potential applications in protecting against oxidative damage. The antioxidant properties of these compounds could imply similar potential in related structures for pharmacological or nutraceutical applications (Kładna et al., 2014).
Phytochemical Constituents and Bioactivities of Syzygium Genus
The Syzygium genus, known for its rich phytochemical profile including flavonoids and phenolics, has been extensively studied for its antioxidant, antidiabetic, anticancer, and antimicrobial activities. This suggests that compounds with a similar phytochemical framework, such as the one , could be explored for similar bioactivities (Aung et al., 2020).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
Research on the synthesis and chemical transformations of 4-phosphorylated 1,3-azoles, which includes imidazoles, suggests potential applications in the development of new organic compounds with insectoacaricidal, anti-blastic, sugar-lowering, and other types of biological activities. This highlights the potential for compounds with imidazole frameworks to serve as leads for the development of new pharmaceuticals (Abdurakhmanova et al., 2018).
Redox Mediators in Treatment of Organic Pollutants
The use of redox mediators to enhance the degradation efficiency of recalcitrant organic pollutants suggests an environmental application for related compounds. This area of research implies that compounds with redox-active functionalities could be used in the remediation of polluted environments (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity
Studies on determining antioxidant activity highlight the importance of structural features in scavenging free radicals. This suggests that compounds with specific functional groups or structural motifs, like the one , might exhibit distinct antioxidant properties, which can be explored for food preservation, pharmaceuticals, or cosmetic applications (Munteanu & Apetrei, 2021).
Future Directions
Properties
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-21(2)23-17(12-6-8-14(22)9-7-12)20(29)24(21)19(25)13-10-15(26-3)18(28-5)16(11-13)27-4/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAOHOJAIQIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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